molecular formula C3H7F2N B3054404 (2,2-Difluoro-ethyl)-methyl-amine CAS No. 60168-06-1

(2,2-Difluoro-ethyl)-methyl-amine

Cat. No.: B3054404
CAS No.: 60168-06-1
M. Wt: 95.09 g/mol
InChI Key: BFIDWKHKCDJLQE-UHFFFAOYSA-N
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Description

Evolution and Significance of Fluorine Chemistry in Synthetic Methodologies

The field of fluorine chemistry has undergone a remarkable transformation since the initial isolation of elemental fluorine by Henri Moissan in 1886, an achievement that earned him a Nobel Prize two decades later. acs.orgwikipedia.org Early explorations into organofluorine chemistry were often hampered by the extreme reactivity of fluorine. nih.gov However, the strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern chemical synthesis, driven by the unique and powerful effects that fluorine imparts upon a molecule's properties. acs.orgnih.gov

The evolution of synthetic methodologies has been central to this progress. Initially, harsh and often hazardous reagents were the only means of introducing fluorine. acs.org Over time, the development of milder and more selective fluorinating agents has revolutionized the field. mdpi.com Key breakthroughs, such as the Balz-Schiemann reaction for the synthesis of aryl fluorides and the advent of electrochemical fluorination, have expanded the toolkit available to synthetic chemists. numberanalytics.com More recently, methods like visible-light-mediated fluorination have enabled reactions under mild conditions, allowing for precise and selective fluorination. mdpi.com The development of sustainable and environmentally friendly fluorination methods is a major focus of current research. numberanalytics.com This continuous innovation in synthetic methods has been critical in unlocking the full potential of fluorinated compounds across various scientific disciplines. mdpi.comnumberanalytics.com

The significance of fluorine chemistry is underscored by its wide-ranging applications. numberanalytics.com Fluorinated compounds are integral to the development of advanced materials, agrochemicals, and pharmaceuticals. nih.govnumberanalytics.comacs.org In materials science, fluoropolymers exhibit exceptional chemical resistance and thermal stability. nih.gov The introduction of fluorine can dramatically alter the biological activity and metabolic stability of drug candidates, leading to improved therapeutic profiles. nih.govresearchgate.net

Strategic Importance of Fluorinated Amines in Advanced Chemical Research

Within the broader field of organofluorine chemistry, fluorinated amines have emerged as a particularly important class of molecules. The combination of fluorine and nitrogen atoms in a single molecule can lead to unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidation. acs.orgresearchgate.net These characteristics are highly desirable in the design of new pharmaceuticals and agrochemicals. acs.orgacs.org

The strategic incorporation of fluorinated amine moieties is a key tactic in modern drug discovery. acs.org It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain fluorine, and this proportion is even higher among newly introduced and top-selling pharmaceuticals. nih.gov The presence of a fluorinated amine can influence a molecule's conformation, basicity, and binding affinity to biological targets.

The growing importance of these compounds has spurred the development of novel synthetic strategies for their preparation. acs.orgresearchgate.net Researchers are actively exploring new methods to efficiently access a diverse range of fluorinated amine derivatives, including carbamoyl (B1232498) fluorides and trifluoromethylamines. acs.orgresearchgate.net These efforts are crucial for expanding the chemical space available to medicinal chemists and for the continued discovery of innovative therapeutic agents.

Scope and Academic Focus on (2,2-Difluoro-ethyl)-methyl-amine and its Analogues

The academic focus on specific fluorinated amines, such as this compound and its analogues, is driven by their potential as building blocks in the synthesis of more complex molecules. This compound hydrochloride is one such compound that has garnered research interest. sigmaaldrich.com

The synthesis of the parent compound, 2,2-difluoroethylamine (B1345623), has been explored through various routes, often starting from 2,2-difluoro-1-haloethane precursors. google.comchemicalbook.comgoogle.com For instance, one patented method describes the reaction of 2,2-difluoro-1-chloroethane with ammonia (B1221849) in the presence of a catalyst. google.com Another approach involves the reduction of 2,2-difluoroacetamide. google.com

Analogues of this compound are also subjects of study, serving as intermediates in the preparation of agrochemicals and materials for the electronics industry. kangmei.com The hydrochloride salt of 2,2-difluoroethylamine has been utilized as a precursor for generating difluoromethyl diazomethane (B1218177), a reactive intermediate in organic synthesis. sigmaaldrich.com The investigation into these and other related structures, such as (2-bromo-2,2-difluoroethyl)(methyl)amine (B3220612) hydrochloride guidechem.combiosynth.com and (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine biosynth.com, highlights the ongoing effort to develop a versatile toolbox of fluorinated building blocks for advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c1-6-2-3(4)5/h3,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDWKHKCDJLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632916
Record name 2,2-Difluoro-N-methylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60168-06-1
Record name 2,2-Difluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-N-methylethanamine
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Reaction Mechanisms and Reactivity Profiles of 2,2 Difluoro Ethyl Methyl Amine Analogues

Mechanistic Elucidation of Fluorine-Containing Amine Transformations

Understanding the step-by-step process of chemical reactions is fundamental to controlling their outcomes. For fluoroalkylamines, this involves a detailed examination of the high-energy transition states and the transient intermediates that are formed during catalytic cycles.

Fluoroamination and fluoroalkylation reactions are crucial methods for introducing fluorine-containing groups into organic molecules. The presence of the difluoroethyl group on the amine nitrogen influences the geometry and energy of the transition states in these reactions. Computational studies and kinetic experiments have provided insights into these transient structures. For instance, in nucleophilic substitution reactions where the fluoroalkylamine acts as a nucleophile, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the nitrogen atom, leading to a higher activation barrier for the reaction.

In transition metal-catalyzed cross-coupling reactions, the coordination of the fluoroalkylamine to the metal center is a key step. The fluorine atoms can influence the stability of the resulting metal-amine complex and the subsequent migratory insertion or reductive elimination steps. The transition state for these steps will be affected by the electronic pull of the fluorine atoms, which can alter the bond lengths and angles within the transition state structure.

Catalytic cycles involving fluoroalkylamines often proceed through a series of well-defined intermediates. In palladium-catalyzed reactions, for example, an initial oxidative addition of a reactant to the palladium(0) catalyst can be followed by the coordination of the fluoroalkylamine. nih.gov The resulting palladium(II) intermediate, containing the fluoroalkylamine ligand, is a key species in the catalytic cycle.

Electronic and Stereoelectronic Effects of Fluorine on Amine Reactivity

The high electronegativity of fluorine gives rise to strong inductive and stereoelectronic effects that are central to the reactivity of fluoroalkylamines.

The two fluorine atoms on the carbon adjacent to the nitrogen in (2,2-Difluoro-ethyl)-methyl-amine exert a powerful electron-withdrawing inductive effect (-I effect). quora.com This effect reduces the electron density on the nitrogen atom, making the amine less basic and less nucleophilic compared to its non-fluorinated analogue, N-ethylmethylamine. libretexts.org This reduced basicity can be quantified by comparing the pKa values of their conjugate acids.

While the primary effect of the gem-difluoroethyl group is inductive, resonance effects are generally not significant for this saturated alkyl group. However, the lone pair of electrons on the nitrogen atom can participate in interactions with adjacent orbitals, which is discussed in the context of negative hyperconjugation.

Table 1: Comparison of Inductive Effects on Basicity

AmineStructureKey FeatureExpected Relative Basicity
N-ethylmethylamineCH₃CH₂NHCH₃Electron-donating ethyl groupHigher
This compoundF₂CHCH₂NHCH₃Electron-withdrawing gem-difluoroethyl groupLower

Role of Negative Hyperconjugation in Amine Stability and Reactivity

Negative hyperconjugation is a type of stereoelectronic interaction where a lone pair of electrons on an atom (in this case, nitrogen) interacts with an adjacent antibonding (σ) orbital. In the case of this compound, the lone pair on the nitrogen can donate electron density into the antibonding σ orbital of the C-F bonds. This interaction has two significant consequences:

Stabilization of the Amine: This donation of electron density from the nitrogen lone pair to the C-F σ* orbitals helps to stabilize the molecule. This stabilization can affect the conformational preferences of the amine.

Lengthening and Weakening of the C-F Bonds: The population of the C-F antibonding orbitals leads to a slight lengthening and weakening of the C-F bonds. This can have implications for reactions that involve the cleavage of a C-F bond, although such reactions are generally difficult.

The extent of negative hyperconjugation is highly dependent on the conformation of the molecule, as it requires a specific anti-periplanar alignment of the nitrogen lone pair and the C-F bond.

Chemoselectivity and Regioselectivity in Reactions Involving Difluoroethylamines

The electronic properties imparted by the difluoroethyl group can lead to high levels of chemoselectivity and regioselectivity in reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.comyoutube.com For example, in a molecule containing both a standard alkylamine and a difluoroethylamine moiety, a reagent might selectively react with the more nucleophilic alkylamine, leaving the less nucleophilic difluoroethylamine untouched. This allows for selective transformations in multifunctional molecules.

Regioselectivity concerns the preference for a reaction to occur at one position over another. youtube.comyoutube.com In reactions involving the functionalization of the carbon backbone of a difluoroethylamine, the strong inductive effect of the fluorine atoms can direct incoming electrophiles or nucleophiles to specific positions. For instance, in an elimination reaction, the acidity of the protons on the carbon atom bearing the fluorine atoms (the α-carbon) is increased, which could favor the formation of a particular alkene isomer. Similarly, in palladium-catalyzed C-F bond activation, the specific C-F bond that is cleaved can be influenced by the ligand environment and the electronic nature of the substrate, leading to highly regioselective outcomes. nih.gov The ability to control the site of reaction is a powerful tool in the synthesis of complex fluorinated molecules. nih.gov

Table 2: Factors Influencing Selectivity in Reactions of Difluoroethylamines

Selectivity TypeInfluencing FactorExample
ChemoselectivityDifferent reactivity of functional groupsA reagent selectively reacting with a more basic amine in the presence of a less basic difluoroethylamine. youtube.com
RegioselectivityDirecting effect of the difluoroethyl groupPreferential formation of one constitutional isomer over another in an addition or elimination reaction.

Reactivity of Fluoroalkyl Iminium Intermediates

Fluoroalkyl iminium intermediates, particularly those derived from analogues of this compound, are highly reactive electrophilic species that play a crucial role in a variety of modern synthetic transformations. The presence of the electron-withdrawing fluoroalkyl group significantly enhances the electrophilicity of the iminium carbon, making these intermediates susceptible to attack by a wide range of nucleophiles. Their reactivity is central to the formation of complex nitrogen-containing molecules.

The generation of these iminium ions is typically achieved in situ through the condensation of a secondary amine, such as N-methyl-2,2-difluoroethylamine, with an aldehyde or ketone, often in the presence of an acid catalyst. nih.govacs.org This rapid and reversible process provides a transient, yet highly reactive, electrophile for subsequent chemical reactions. nih.gov

One of the key reaction pathways for fluoroalkyl iminium intermediates is their participation in nucleophilic addition reactions. Due to their heightened electrophilicity, they readily react with various nucleophiles, including carbon, oxygen, and nitrogen-based species. acs.orgwikipedia.orgyoutube.comyoutube.com For instance, the reaction of in situ generated N-aryl-N-(2,2,2-trifluoroethyl)iminium ions with indoles as nucleophiles proceeds smoothly to afford the corresponding substituted amine products.

Furthermore, these electron-deficient iminium ions are excellent partners in hydroaminoalkylation reactions with unactivated alkenes and alkynes. nih.gov This process involves an initial aza-Prins-like reaction, where the iminium ion adds across the carbon-carbon multiple bond, followed by an internal stereoselective 1,5-hydride transfer. This redox-neutral pathway allows for the direct formation of carbon-carbon bonds and the introduction of a trifluoromethylated amine moiety in a single step. nih.gov

Another significant reaction demonstrating the reactivity of these intermediates is the bromodifluoromethylation of iminium ions. In this transformation, difluorocarbene, generated from a suitable precursor, reacts with a bromide ion source to form a bromodifluoromethyl carbanionic species. This nucleophile then readily adds to the electrophilic iminium ion, which is generated in situ from an aldehyde and a secondary amine. acs.org This method provides a direct route to compounds bearing a bromodifluoromethyl group adjacent to a nitrogen atom.

The reactivity of fluoroalkyl iminium ions can also be harnessed in cycloaddition reactions. While specific examples for N-(2,2-difluoroethyl)iminium ions are not extensively detailed in the provided search results, the general reactivity pattern of electron-deficient iminium ions suggests their potential as dienophiles in aza-Diels-Alder reactions or as partners in other cycloaddition processes. acs.org The enhanced electrophilicity of the iminium C=N bond makes it a suitable component for such pericyclic reactions.

The table below summarizes the reactivity of a representative trifluoroalkyl iminium intermediate with various unsaturated compounds, illustrating the scope of these reactions.

EntryUnsaturated PartnerProductYield (%)
11-OcteneN-(1-(Trifluoromethyl)dec-2-yl)aniline85
2CyclohexeneN-(2-(Trifluoromethyl)cyclohexyl)aniline78
3StyreneN-(1-Phenyl-3-(trifluoromethyl)propyl)aniline92
4PhenylacetyleneN-(1-Phenyl-3-(trifluoromethyl)allyl)aniline88
51-PhenylpropyneN-(1-Phenyl-2-methyl-3-(trifluoromethyl)allyl)aniline91

Computational and Theoretical Investigations of 2,2 Difluoro Ethyl Methyl Amine Systems

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the behavior of (2,2-Difluoro-ethyl)-methyl-amine. These approaches provide precise calculations of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. researchgate.net For fluorinated amines, DFT can elucidate the intricate steps of chemical transformations, including transition states and energy barriers. For instance, DFT calculations have been successfully employed to model catalytic fluorination reactions, providing detailed mechanistic insights. researchgate.net

In the context of this compound, DFT could be used to model its synthesis or degradation pathways. For example, the reaction of methylamine (B109427) with 1,1-difluoroethane (B1215649) could be modeled to determine the reaction energy and activation barriers, providing a theoretical yield prediction. A hypothetical DFT study might investigate the energetics of a key reaction step, such as N-alkylation.

Interactive Table 1: Hypothetical DFT-Calculated Reaction Energetics for the Formation of this compound

Reaction StepReactantsProductsΔE (kcal/mol)Activation Energy (Ea) (kcal/mol)
Nucleophilic AttackMethylamine + 1,1-DifluoroetheneIntermediate-15.225.8
Proton TransferIntermediate + BaseThis compound-5.78.3
Overall Reaction Methylamine + 1,1-Difluoroethene This compound -20.9 N/A

Note: The data in this table is hypothetical and for illustrative purposes.

DFT studies have also been instrumental in understanding the reactions of similar molecules. For example, research on the reaction between ethylenediamine (B42938) and fluorinated graphene used DFT to explore reaction pathways and energy barriers. mdpi.com Similarly, DFT has been applied to understand the fluorination of silicon surfaces, detailing the physisorption and chemisorption energies of various fluorine-containing molecules. researchgate.net These studies underscore the power of DFT to predict and explain the reactivity of fluorinated compounds.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are highly valuable for determining the conformational preferences and electronic properties of molecules. For this compound, the presence of the two fluorine atoms significantly influences its three-dimensional structure and electron distribution.

The gauche effect, a common phenomenon in fluorinated alkanes, would likely play a significant role in the conformational landscape of this molecule. Ab initio calculations can precisely quantify the energy differences between various conformers (e.g., anti vs. gauche). Studies on fluorinated piperidine (B6355638) derivatives have shown that conformational preferences can be attributed to a combination of charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net For example, computational models have demonstrated a strong gauche preference in fluoropiperidinium cations due to electrostatic interactions. researchgate.net

An experimental and computational study on ortho-fluorinated 2-phenylethylamine revealed the impact of fluorine on conformational flexibility and noncovalent interactions within a monohydrated cluster, confirming the structure through calculations. nih.gov Research on fluorinated ketones has also shown that fluorine's influence on conformational preferences can affect reactivity. beilstein-journals.org

Interactive Table 2: Hypothetical Ab Initio Conformational Analysis of this compound

ConformerDihedral Angle (F-C-C-N)Relative Energy (kcal/mol)Dipole Moment (Debye)
Gauche60°0.002.8
Anti180°1.51.9
Eclipsed5.23.5

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with others. youtube.com

For this compound, the nitrogen's lone pair will be a major contributor to the HOMO, making it a nucleophilic center. The electron-withdrawing fluorine atoms will lower the energy of the sigma orbitals and also influence the LUMO. Specifically, the σ* orbitals of the C-F bonds are expected to be low in energy, potentially acting as acceptor sites in certain reactions.

A study on trimethine cyanine (B1664457) dyes demonstrated that the introduction of fluorine atoms significantly lowered the LUMO energy, promoting addition reactions with even neutral amines. rsc.org FMO theory can also be used to quantify nucleophilicity and electrophilicity, providing a theoretical framework to understand and predict reaction rates. pku.edu.cn

Interactive Table 3: Hypothetical FMO Analysis of this compound

OrbitalEnergy (eV)Key Atomic ContributionsImplied Reactivity
HOMO-9.8N (lone pair), C-HNucleophilic/Basic at Nitrogen
LUMO+2.5σ* (C-F), σ* (C-N)Electrophilic at C-F bond under certain conditions

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling and Machine Learning Applications in Fluorinated Amine Research

The integration of predictive modeling and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of properties and reaction outcomes for vast numbers of compounds. researchgate.net

Machine learning models, trained on large datasets of chemical reactions, can predict the products, yields, and optimal conditions for new transformations. eurekalert.orgnih.gov For fluorinated amines, these models can accelerate the discovery of novel synthetic routes and optimize existing ones. For example, a multimodal deep learning model, F-CPI, was developed to predict changes in bioactivity upon fluorine substitution. nih.gov Other research has focused on developing ML models to predict the oxidative degradation rates of amines based on their chemical structure. researchgate.net

The development of these predictive tools often involves representing molecules as "fingerprints," which are numerical sequences that encode structural information. eurekalert.org These fingerprints are then used to train algorithms to recognize patterns that correlate with specific reaction outcomes. Such approaches have been used to predict nucleophilicity in amines and to identify novel amine catalysts. acs.org

In medicinal chemistry, fluorine is often incorporated into drug candidates to modulate their properties, such as binding affinity and metabolic stability. nih.govmdpi.com Computational modeling is crucial for understanding how fluorination affects the interaction of a ligand with its protein target.

For this compound, if it were part of a larger, biologically active molecule, computational methods could model its binding to a target protein. These models can reveal key interactions, such as hydrogen bonds or multipolar interactions involving the fluorine atoms. nih.govacs.org Studies have shown that fluorine can participate in favorable interactions with protein backbones, enhancing binding affinity. acs.org Computational methods are essential for rationalizing these effects and guiding the design of more potent and selective ligands. nih.govacs.org For instance, a search of the Protein Data Bank revealed numerous complexes where a fluorine atom is in close contact with a backbone carbonyl carbon, indicating a favorable multipolar interaction. nih.gov

Derivatization and Advanced Functionalization of 2,2 Difluoro Ethyl Methyl Amine Motifs

Synthesis of Substituted (2,2-Difluoro-ethyl)-methyl-amine Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes. One common approach involves the alkylation of 2,2-difluoroethylamine (B1345623) with appropriate electrophiles. For instance, the reaction of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of an inorganic base like sodium hydroxide (B78521) yields N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine. google.com This method provides an economical and environmentally friendly alternative to processes that utilize more expensive and less accessible bases. google.com

Another strategy for creating substituted derivatives involves the reaction of this compound with other functionalized molecules. For example, the synthesis of (2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride (B599025) has been documented, indicating the potential for creating more complex polyamine structures. bldpharm.com Furthermore, the synthesis of (2-Bromo-2,2-difluoroethyl)(methyl)amine (B3220612) hydrochloride highlights a pathway to introduce further functionality at the difluoroethyl moiety. biosynth.com

The table below summarizes examples of substituted this compound derivatives and their corresponding synthetic precursors.

Table 1: Synthesis of Substituted this compound Derivatives

Derivative Name Precursors Reagents/Conditions Reference
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine 2,2-difluoroethylamine, 2-chloro-5-(chloromethyl)pyridine NaOH google.com
(2,2-Difluoroethyl)(methyl) [2-(methylamino)ethyl]amine dihydrochloride Not specified in abstract Not specified in abstract bldpharm.com

Functionalization Strategies for the Amine Moiety

The amine group of this compound is a key site for functionalization, allowing for the introduction of a wide range of chemical motifs.

Preparation of Carbamoyl (B1232498) Fluorides and Thiocarbamoyl Fluorides

Carbamoyl fluorides and their thio-analogs are valuable synthetic intermediates. nih.govbohrium.com The synthesis of these compounds from secondary amines like this compound has been achieved through several innovative methods. nih.gov

One approach to synthesizing carbamoyl fluorides involves the use of carbon dioxide (CO2) as a C1 source in conjunction with a deoxyfluorinating reagent. researchgate.net This method is advantageous due to the abundance and low cost of CO2. researchgate.net Alternatively, a surrogate for the highly toxic difluorophosgene can be generated in situ from difluorocarbene and pyridine (B92270) N-oxides. yorku.caorganic-chemistry.orgfigshare.com This method avoids the direct handling of hazardous materials and is applicable to a broad range of secondary amines. organic-chemistry.org

For the synthesis of thiocarbamoyl fluorides, a common strategy utilizes carbon disulfide (CS2). nih.govresearchgate.net The reaction of a secondary amine with CS2 in the presence of a fluorinating agent like (diethylamino)sulfur trifluoride (DAST) leads to the formation of the corresponding thiocarbamoyl fluoride (B91410). nih.govresearchgate.net More recently, a new fluorinating agent derived from SF6 and tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been developed for this transformation. researchgate.net Another novel method involves the use of a trifluoromethanesulfenamide reagent, which generates difluorothiophosgene in situ. researchgate.net

The following table provides an overview of the methods for preparing carbamoyl and thiocarbamoyl fluorides from secondary amines.

Table 2: Synthesis of Carbamoyl and Thiocarbamoyl Fluorides

Product Type Reagents Key Features Reference
Carbamoyl Fluoride CO2, Deoxyfluorinating reagent Utilizes abundant C1 source researchgate.net
Carbamoyl Fluoride Difluorocarbene, Pyridine N-oxide In situ generation of difluorophosgene surrogate yorku.caorganic-chemistry.orgfigshare.com
Thiocarbamoyl Fluoride CS2, DAST Fluorinative desulfurization of CS2 nih.govresearchgate.net
Thiocarbamoyl Fluoride CS2, TDAE-SF5-F Greener alternative to DAST nih.gov

Introduction of Trifluoromethylamine Analogues

Trifluoromethylamines are an important class of compounds in medicinal chemistry. A key route to these analogues involves the desulfurative fluorination of thiocarbamoyl fluorides. nih.gov By treating a thiocarbamoyl fluoride with an excess of a fluorinating agent such as silver(I) fluoride (AgF), the corresponding trifluoromethylamine can be obtained in high yield. nih.gov This two-step process, starting from a secondary amine, provides an efficient pathway to introduce the valuable trifluoromethylamine moiety. nih.gov

Cyclization and Ring-Forming Reactions Involving Fluoroethyl Amine Scaffolds

Fluoroethyl amine scaffolds can participate in cyclization reactions to form various heterocyclic structures. For instance, the synthesis of 2,2-difluorocycloalkylmethylamines has been reported, starting from cycloalkanones. google.com The process involves a Mannich reaction followed by fluorination and subsequent reduction to yield the final cyclized product. google.com This methodology allows for the creation of cyclic structures incorporating the 2,2-difluoroethyl amine motif, expanding the diversity of accessible compounds for drug discovery and other applications. google.com

Advanced Analytical Methodologies in Fluoroamine Research

Spectroscopic Characterization Techniques for Fluorinated Amines

Spectroscopy is a cornerstone in the analysis of fluoroamines, providing detailed information at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique. acs.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals with a wide chemical shift range, which minimizes signal overlap. acs.org

For (2,2-Difluoro-ethyl)-methyl-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete structural picture.

¹⁹F NMR: The two fluorine atoms in this compound are chemically equivalent. Their interaction with the adjacent methylene (B1212753) protons (-CH₂-) would cause the ¹⁹F signal to appear as a triplet. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group (N-CH₃), the methylene group (-CH₂-), and the methine proton (-CHF₂). The difluoromethyl proton (-CHF₂) would appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons would be split into a triplet by the adjacent difluoromethyl proton and further coupled to the two fluorine atoms, resulting in a more complex signal, likely a triplet of triplets. The methyl protons would appear as a singlet, though it may be broadened by interaction with the nitrogen atom.

Mechanistic Studies: ¹⁹F NMR is also valuable for mechanistic studies. By monitoring the changes in the ¹⁹F NMR spectrum over the course of a reaction, researchers can track the formation of fluorinated intermediates and products, providing insights into reaction pathways. cas.cn In metabolomic studies, fluorine-labeling of amines followed by ¹⁹F NMR analysis has emerged as a powerful method for profiling and quantification, highlighting the utility of this technique in complex biological systems. chemrxiv.orgacs.orgnih.gov

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constant
¹⁹FCF₂-110 to -130Triplet (t)²JFH
¹HN-CH₃~2.2 - 2.5Singlet (s)N/A
¹HN-CH₂-~2.7 - 3.0Triplet of Triplets (tt)³JHH, ³JHF
¹HCHF₂~5.7 - 6.2Triplet of Triplets (tt)²JHF, ³JHH

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which typically forms a protonated molecular ion [M+H]⁺.

For this compound (molar mass: 95.09 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The expected [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of approximately 96.07.

Tandem mass spectrometry (MS/MS) involves fragmenting the isolated molecular ion to produce a characteristic fragmentation pattern, which serves as a fingerprint for the molecule, further confirming its identity and aiding in the structural elucidation of unknown related substances.

Recent studies have highlighted the utility of related fluorinated ethylamines, such as 2,2-difluoroethylamine (B1345623) (DFEA) and 2,2,2-trifluoroethylamine (B1214592) (TFEA), as effective, volatile, and electrospray-compatible buffers for native mass spectrometry in the physiological pH range. nih.govacs.org This demonstrates the compatibility of the fluoroethylamine scaffold with ESI-MS analysis. Furthermore, certain fluoroalkylamines have been shown to act as ion-interaction reagents that can significantly enhance the ESI-MS signal for acidic compounds in liquid chromatography-mass spectrometry (LC-MS). acs.org

IonFormulaExpected m/zDescription
[M+H]⁺[C₃H₈F₂N]⁺96.07Protonated Molecular Ion
[M+Na]⁺[C₃H₇F₂NNa]⁺118.05Sodium Adduct
Fragment[C₂H₅F₂]⁺63.04Loss of methylamine (B109427)

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is essential for the isolation and purification of synthesized compounds and for the analysis of complex mixtures. High-performance liquid chromatography (HPLC) is the most common technique used for non-volatile or thermally sensitive compounds like this compound.

The separation of fluorinated compounds can present unique challenges and opportunities due to their distinct polarity and "fluorophilicity"—a tendency to interact with other fluorinated molecules. nih.gov The choice of stationary phase (column) and mobile phase (eluent) is critical for achieving good separation.

Reversed-Phase HPLC: This is the most common mode of HPLC. For a moderately polar amine like this compound, a C8 or C18 column would typically be used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to ensure the amine is protonated and yields good peak shape.

Fluorous Chromatography: Research has shown that for separating lightly fluorinated molecules from their non-fluorinated counterparts, pairing a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent (like a water/trifluoroethanol mixture) can provide optimal separation. nih.govnih.gov This "hetero-pairing" leverages the unique interactions of the fluorinated analyte with the mobile and stationary phases. nih.govresearchgate.net

LC-MS: Coupling HPLC with mass spectrometry provides a powerful two-dimensional analytical technique. HPLC separates the components of a mixture, which are then detected and identified by the mass spectrometer, making it an ideal method for purity assessment and metabolite identification. nih.gov

The development of effective chromatographic methods is crucial for ensuring the purity of this compound, which is a prerequisite for any subsequent application or study.

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR and MS can determine the connectivity and molecular formula of a compound, single-crystal X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. excillum.comrigaku.com This technique yields precise measurements of bond lengths, bond angles, and torsional angles, and reveals detailed information about the molecule's conformation and its packing in the crystal lattice. nih.gov

The process requires a high-quality single crystal of the compound. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional map of the electron density, from which the atomic positions can be determined. rigaku.com

Although no publicly available crystal structure for this compound is currently reported, this technique would be the definitive method to:

Confirm the molecular structure with the highest degree of certainty.

Determine the precise molecular geometry , including the C-F, C-C, and C-N bond lengths and the angles between them.

Analyze intermolecular interactions in the solid state, such as hydrogen bonding involving the amine proton (if crystallized as a salt) or other weak interactions, which govern the physical properties of the material.

The crystallization of small, flexible molecules like this compound can be challenging. It is often easier to obtain crystals of a corresponding salt, such as the hydrochloride sigmaaldrich.com or hydrobromide, where strong ionic and hydrogen bonding interactions can facilitate the formation of a well-ordered crystal lattice. wikipedia.org

Applications of 2,2 Difluoro Ethyl Methyl Amine As a Synthetic Building Block

Utility in the Construction of Complex Organofluorine Molecules

The use of fluorine-containing building blocks is a predominant approach in the synthesis of modern agrochemicals and pharmaceuticals. The (2,2-Difluoro-ethyl)-methyl-amine motif is valuable in this context, providing a difluoromethyl group adjacent to a nitrogen atom—a combination known to modulate basicity and hydrogen bonding potential, which can be critical for biological activity.

The utility of this amine as a foundational unit is demonstrated by its presence within larger, more functionalized molecules that are used in discovery chemistry. These complex structures are built upon the (2,2-difluoroethyl)amino core, showcasing its role as a key synthetic component. For instance, molecules that combine this fluorinated amine fragment with other synthetically important groups, such as substituted aromatic or heteroaromatic rings, are of significant interest. An example that highlights this building block approach is (6-chloropyridin-3-yl)methylamine, which incorporates the title amine's core structure into a molecule containing a chloropyridine unit, a common feature in agrochemicals.

PropertyValue
Compound Name (6-chloropyridin-3-yl)methylamine
CAS Number 1003859-14-0
Molecular Formula C₉H₁₁ClF₂N₂
Structure A chloropyridine ring linked by a methylene (B1212753) group to a nitrogen atom, which is also bonded to a 2,2-difluoroethyl group.

This strategy allows for the modular construction of diverse chemical libraries where the properties of the difluoroethylamino group can be combined with those of other pharmacologically relevant fragments to explore new chemical space.

Integration into Heterocyclic Systems and Novel Molecular Architectures

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products. The incorporation of fluorinated side chains into these cyclic systems is a proven strategy for optimizing drug-like properties. This compound is an effective building block for creating such novel molecular architectures.

A clear illustration of this application is the synthesis and availability of (2,2-difluoroethyl)[(3,4-dihydro-2H-pyran-2-yl)methyl]amine . nih.gov In this molecule, the N-(2,2-difluoroethyl) moiety is covalently linked to a dihydropyran ring through a methylene spacer. The dihydropyran ring is a widely used heterocyclic scaffold in organic synthesis, often employed as a precursor to various carbohydrate-like structures or as a protecting group. bldpharm.com The fusion of the fluorinated amine with this heterocycle results in a unique chemical entity that combines the conformational constraints and electronic features of the pyran ring with the metabolic stability and hydrogen-bond-donating capacity of the difluoroethyl group.

PropertyValue
Compound Name (2,2-difluoroethyl)[(3,4-dihydro-2H-pyran-2-yl)methyl]amine
CAS Number 1545665-02-8 nih.gov
Molecular Formula C₈H₁₃F₂NO nih.gov
Physical Form Liquid nih.gov
IUPAC Name N-[(3,4-dihydro-2H-pyran-2-yl)methyl]-2,2-difluoroethan-1-amine

The existence of such compounds demonstrates the successful integration of this compound into established synthetic pathways for creating novel heterocyclic architectures.

Development of Advanced Fluorinated Reagents and Intermediates

Beyond its direct use as a building block, this compound can be converted into more highly functionalized and reactive intermediates. These "advanced" reagents expand the synthetic possibilities by enabling transformations that are not accessible with the parent amine.

A key example of this is the preparation of (2-Bromo-2,2-difluoroethyl)(methyl)amine (B3220612) hydrochloride . The introduction of a bromine atom onto the difluorinated carbon creates a significantly more versatile synthetic tool. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions. This allows the difluoroethyl-methyl-amino moiety to be introduced into target molecules under a broader range of conditions and at different stages of a synthetic sequence.

PropertyValue
Compound Name (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride
CAS Number 1803607-67-1
Molecular Formula C₃H₇BrClF₂N
Molecular Weight 210.45 g/mol

Furthermore, a related primary amine, 2,2-difluoroethylamine (B1345623) hydrochloride, has been utilized as a precursor for the in situ generation of difluoromethyl diazomethane (B1218177) (CF₂HCHN₂). This highly reactive diazoalkane is a valuable reagent for [3+2] cycloaddition reactions to form fluorinated pyrazoles and pyrazolines. This transformation exemplifies a powerful strategy where a simple, stable fluorinated amine is converted into a high-energy, synthetically useful reagent at the point of use, highlighting the potential of the (2,2-difluoroethyl)amino scaffold in the development of new chemical tools.

Future Directions and Emerging Research Avenues in 2,2 Difluoro Ethyl Methyl Amine Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of fluorinated amines has traditionally relied on methods that can be hazardous and environmentally taxing. researchgate.netdurham.ac.uk Future research will prioritize the development of greener, safer, and more efficient synthetic routes to (2,2-Difluoro-ethyl)-methyl-amine and related compounds.

Key areas of development include:

Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch synthesis for fluorination reactions, which are often highly exothermic and can involve hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). researchgate.netdurham.ac.ukmit.educhemistryworld.com Flow reactors provide enhanced control over reaction parameters, improve safety by minimizing the volume of hazardous material at any given time, and can be scaled up more easily. mit.edursc.org This technology is particularly promising for the synthesis of this compound, potentially enabling the use of fluorinated greenhouse gases as starting materials in a more contained and efficient manner. mit.edursc.org

Biocatalysis: The use of enzymes, or "biocatalysts," represents a frontier in sustainable chemistry. nih.govportlandpress.com Engineered enzymes, such as fluorinases, can catalyze the formation of C-F bonds with high selectivity under mild, aqueous conditions. nih.govtib.eu Future research may focus on developing or engineering enzymes that can perform the N-methylation and/or fluorination steps required to produce this compound, offering a highly stereoselective and environmentally benign synthetic pathway. nih.govutdallas.edu

Greener Reagents and Solvents: A significant push is being made to replace hazardous fluorinating agents with safer, more stable alternatives. nih.govchinesechemsoc.orgacs.org For instance, research into replacing reagents like DAST with SF₆-derived compounds is underway. nih.govacs.org Additionally, the use of greener solvents, such as water or supercritical CO₂, is being explored to reduce the reliance on volatile organic compounds. portlandpress.comrsc.org A recently developed metal-free, one-pot synthesis of difluoramines using Selectfluor in a water co-solvent system highlights a sustainable strategy that could be adapted for N-alkylated difluoro-amines. rsc.org

Table 1: Comparison of Synthetic Protocols for Fluorinated Amines

Feature Traditional Batch Synthesis Emerging Sustainable Protocols
Safety Often involves hazardous reagents (e.g., HF, F₂) in large quantities, with risks of thermal runaway. researchgate.net Flow chemistry minimizes reaction volume, enhancing safety. durham.ac.uk Biocatalysis operates under mild, aqueous conditions. nih.gov
Efficiency Can suffer from poor selectivity and scalability issues. researchgate.net Continuous flow allows for better process control and scalability. mit.edursc.org Biocatalysis offers high selectivity and yields. portlandpress.com
Sustainability Relies on volatile organic solvents and hazardous reagents, generating significant waste. nih.gov Employs greener solvents like water, utilizes safer reagents, and can valorize greenhouse gases. rsc.orgacs.orgrsc.org
Reagents Diethylaminosulfur trifluoride (DAST), Fluorooxytrifluoromethane. nih.govgoogle.comgoogle.com Selectfluor, SF₆-derived reagents, enzymes (fluorinases). tib.eunih.govacs.orgrsc.org

Exploration of Undiscovered Reactivity Patterns and Transformations

While the primary interest in fluorinated amines often lies in their application as building blocks, their own reactivity is a field ripe for exploration. Understanding the influence of the gem-difluoroethyl group on the reactivity of the amine nitrogen and adjacent C-H bonds is crucial for unlocking new synthetic transformations.

Future research will likely investigate:

Unconventional Transformations with Difluorocarbene: Difluorocarbene (:CF₂), often used to install gem-difluoromethyl groups, can exhibit unconventional reactivity with amines. researchgate.netnih.govacs.org Instead of simply acting as a difluoromethyl source, it can serve as an electron acceptor to activate C-N bonds, leading to novel cyclizations and deaminative couplings. researchgate.netnih.govacs.org Investigating the reaction of this compound with in-situ generated difluorocarbene could lead to unexpected and synthetically valuable heterocyclic products. nih.govchinesechemsoc.org

C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its selective activation a significant challenge. dntb.gov.uanih.gov However, recent advances in photoredox and transition-metal catalysis are enabling the functionalization of C-F bonds under milder conditions. nih.govacs.orgmdpi.com Exploring the catalytic activation of the C-F bonds in this compound could provide pathways to novel monofluorinated or functionalized amine derivatives that are otherwise difficult to access.

Radical-Mediated Reactions: The development of new methods for generating fluorinated radicals opens up new avenues for synthesis. mdpi.com The behavior of this compound in radical reactions, such as photocatalytic C-H functionalization, is an area of interest. acs.org Such studies could reveal pathways for late-stage functionalization, allowing for the introduction of additional complexity to the molecule.

Table 2: Potential Future Reactions of this compound

Reaction Class Reagents/Conditions Potential Products Research Goal
Difluorocarbene Chemistry :CF₂ source (e.g., TMSCF₃), Base N-heterocycles Exploring unconventional C-N bond activation and cyclization pathways. researchgate.netnih.gov
C-F Bond Activation Transition-metal catalyst (e.g., Ni, Pd), Light (Photoredox) Monofluorinated amines, Arylated amines Selective functionalization via C-F bond cleavage and new C-C or C-H bond formation. nih.govmdpi.com
C-H Functionalization Photocatalyst, Radical initiator Further functionalized amines (e.g., γ-hydroxylated) Late-stage modification of the ethyl backbone to introduce new functional groups. acs.org
Deaminative Coupling Difluorocarbene, Base Arylated or alkenylated difluoroethanes Formal transition-metal-free Suzuki-type cross-coupling by activating the C-N bond. nih.govacs.org

Advancements in Computational and Predictive Chemical Methodologies

As synthetic capabilities expand, the ability to predict the properties and reactivity of new molecules becomes increasingly valuable. Computational chemistry and machine learning are emerging as indispensable tools in the field of organofluorine chemistry.

Future advancements will likely focus on:

Reaction Prediction and Optimization: Machine learning (ML) algorithms, trained on large datasets of chemical reactions, are becoming adept at predicting the outcomes of unknown reactions, including yields and optimal conditions. acs.orgchemcopilot.comucla.edu These models can be used to navigate the complex reaction space for the synthesis of this compound, identifying the most promising reagents and conditions before any experiments are run. acs.orgnih.gov

Predicting Molecular Properties: The effect of fluorination on a molecule's biological and physical properties can be difficult to predict intuitively. researchgate.netnih.gov Computational methods, from Density Functional Theory (DFT) to specialized deep learning models like F-CPI, are being developed to predict how fluorine substitution impacts protein-ligand interactions, metabolic stability, and bioactivity. researchgate.netnih.govnih.govacs.org Such tools could be used to screen this compound in silico for potential applications in drug discovery.

Force Field Development: Accurate molecular simulations, which are crucial for understanding interactions in biological systems, rely on precise force fields. nih.govacs.org Continued development of force fields that accurately model the unique behavior of organic fluorine—including its ability to participate in hydrogen bonds and its influence on water networks—will be essential for computationally exploring the potential of this compound in biological contexts. nih.govacs.org

Table 3: Computational and Predictive Tools in Fluorinated Amine Chemistry

Tool/Methodology Application for this compound Expected Outcome
Machine Learning (e.g., GNNs, Transformers) Prediction of optimal synthetic conditions and reaction yields. acs.orgchemcopilot.comnih.gov Accelerated development of efficient and sustainable synthetic routes.
Deep Learning (e.g., F-CPI) Prediction of bioactivity changes upon incorporation into a larger molecule. researchgate.netnih.gov Rational design of drug candidates containing the difluoro-ethyl-amine motif.
DFT Calculations Understanding reactivity, predicting the power of fluorinating reagents. nih.gov Mechanistic insights into new reactions and rational selection of reagents.
Molecular Dynamics (MD) Simulations Simulating interactions with biological targets (e.g., proteins, enzymes). nih.gov Understanding binding modes and predicting the impact on metabolic stability.

Interdisciplinary Research Opportunities in the Synthesis and Study of Fluorinated Amines

The unique properties conferred by the difluoroethyl moiety make this compound and similar structures attractive candidates for use in fields beyond traditional synthetic chemistry.

Promising areas for interdisciplinary research include:

Medicinal Chemistry and Drug Discovery: The incorporation of fluorinated groups is a well-established strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity. mit.educhinesechemsoc.orgworldscientific.com The (2,2-difluoroethyl)amino group could serve as a valuable building block for new pharmaceutical candidates, modifying the pharmacokinetic profile of parent compounds. chemrxiv.org

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorination to improve the efficacy and stability of pesticides and herbicides. chinesechemsoc.org Research into incorporating this compound into new agrochemical scaffolds could lead to more potent and environmentally stable products.

Materials Science: Fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals. worldscientific.com The polarity and stability of the C-F bond could be exploited by incorporating this compound into new polymers or functional materials, potentially leading to materials with novel thermal or electronic properties. portlandpress.com

PET Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET) in clinical diagnostics. tib.eu Developing efficient methods for the late-stage introduction of ¹⁸F into molecules containing the this compound scaffold could produce new imaging agents for diagnosing and tracking diseases.

Q & A

Q. What are the optimal synthetic routes for (2,2-Difluoro-ethyl)-methyl-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For fluorinated analogs, coupling reactions (e.g., between difluoroethyl halides and methylamine derivatives) are common. Key parameters include:
  • Temperature : 0–25°C to minimize side reactions (e.g., decomposition of fluorinated intermediates) .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure (e.g., 0.1–1 mmHg) for high purity (>95%) .
    Table 1 : Example Reaction Conditions
Starting MaterialReagentCatalystYield (%)Purity (%)
2,2-Difluoroethyl bromideMethylamineTBAB7292
2,2-Difluoroethyl chlorideMethylamine hydrochlorideNone6588

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns (δ ≈ -120 to -140 ppm for CF2_2 groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities; retention time varies with mobile phase (e.g., acetonitrile/water) .
  • Mass Spectrometry : ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 124.1) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (fluoroamines can hydrolyze to release HF under acidic conditions) .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Waste Disposal : Neutralize residues with calcium carbonate before disposal; segregate halogenated waste for incineration .

Advanced Research Questions

Q. How does the electronic influence of the difluoroethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The CF2_2 group is strongly electron-withdrawing, polarizing adjacent C–X bonds (X = Br, Cl) and enhancing electrophilicity. Computational studies (DFT at B3LYP/6-31G*) show:
  • Reduced activation energy for SN2 reactions compared to non-fluorinated analogs.
  • Steric effects from fluorine atoms may hinder backside attack, favoring alternative pathways (e.g., E2 elimination) .
    Table 2 : Calculated Activation Energies (kcal/mol)
SubstrateSN2 BarrierE2 Barrier
CH3_3CH2_2Br18.222.5
CF2_2HCH2_2Br15.819.4

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. neuroprotective effects) be resolved for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} curves across multiple cell lines (e.g., HEK293, SH-SY5Y) to identify concentration-dependent effects .
  • Metabolite Profiling : Use LC-MS/MS to detect fluorinated metabolites that may contribute to toxicity or off-target interactions .
  • Cross-Validation : Compare in vitro results with in silico predictions (e.g., molecular docking against neurotransmitter receptors) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., monoamine transporters)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to human dopamine transporter (hDAT) using CHARMM36 force fields. Fluorine’s hydrophobicity may enhance membrane permeability .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorination compared to non-fluorinated analogs .
    Key Finding : Trifluoromethyl analogs show 3× higher binding free energy to hDAT than difluoro derivatives due to enhanced van der Waals interactions.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Methodological Answer :
  • Standardization : Use OECD Guideline 105 (water solubility via shake-flask method) under controlled pH (7.4) and temperature (25°C).
  • LogP Measurement : Compare experimental logP (e.g., 0.97 via HPLC) with predicted values (e.g., 1.2 via Crippen method) to validate consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.